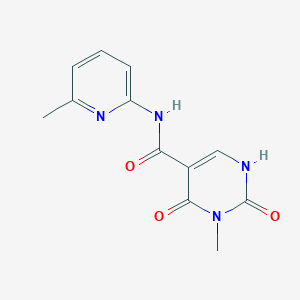

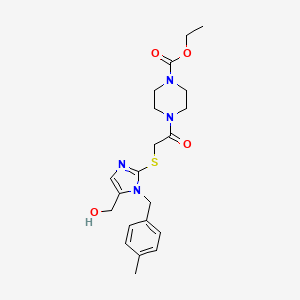

2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

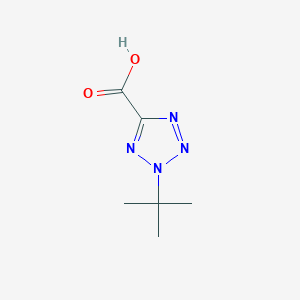

This compound is a type of imidazole, which is a five-membered ring structure containing two nitrogen atoms. The presence of the trifluoromethyl group (CF3) and phenyl group attached to the imidazole ring suggests that this compound may have unique physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a heterocyclic ring containing two nitrogen atoms. Attached to this ring are an allylthio group, a phenyl group, and a trifluoromethylphenyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and relatively stable, but can participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and reactivity .Applications De Recherche Scientifique

Synthesis and Chemical Behavior

- The compound 2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is utilized in synthetic chemistry for the development of novel compounds with potential applications in materials science and pharmaceuticals. For instance, reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates leads to novel thioxo-imidazolones, which upon rearrangement yield compounds with potential for further chemical transformation and application (Klásek et al., 2010).

Antimicrobial and Biological Activity

- Research has shown that derivatives of imidazole, including those structurally related to this compound, exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Narwal et al., 2012).

Corrosion Inhibition

- The structural analogs of this compound have been studied for their corrosion inhibition properties, particularly in acidic environments. These compounds demonstrate significant effectiveness in protecting metals against corrosion, indicating their potential utility in industrial applications to enhance the lifespan of metal components (He et al., 2014).

Chemical Interaction and Adsorption Studies

- Studies on benzimidazole derivatives, closely related to the chemical structure , have provided insights into the adsorption behavior and interaction mechanisms with metal surfaces. These findings are critical for understanding how such compounds can be optimized for use as corrosion inhibitors or for other surface-related applications (Ech-chihbi et al., 2020).

Mécanisme D'action

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s known that arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Biochemical Pathways

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it’s plausible that this compound may interact with these biochemical pathways.

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests that it may have good bioavailability.

Result of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that it may be stable under a variety of environmental conditions.

Propriétés

IUPAC Name |

5-phenyl-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2S/c1-2-11-25-18-23-13-17(14-7-4-3-5-8-14)24(18)16-10-6-9-15(12-16)19(20,21)22/h2-10,12-13H,1,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIMXQUSOZOUJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)

![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B2879767.png)

![(2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan](/img/structure/B2879778.png)

![1-(4-phenylpiperazin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2879780.png)

![Tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2879784.png)